7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and heteroatoms within its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrimidine derivatives, with suitable electrophiles.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable palladium catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or anti-cancer agents.
Materials Science: Its aromatic and heterocyclic nature makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases and enzymes. The compound can bind to the active sites of these proteins, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell growth, apoptosis, and other critical biological processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophenes: These compounds share a similar thiophene-based structure and are used in organic electronics.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds have a similar pyrimidine core and are studied for their biological activities.
Uniqueness
7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its combination of a pyrrolo[2,3-d]pyrimidine core with multiple aromatic substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20N4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H20N4S/c1-17-7-5-10-19(13-17)28-15-21(18-8-3-2-4-9-18)22-23(26-16-27-24(22)28)25-14-20-11-6-12-29-20/h2-13,15-16H,14H2,1H3,(H,25,26,27) |
InChI Key |
GVCUYCDHRWBKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.